1-(3-Aminopyridin-2-yl)azetidin-3-ol
Overview
Description
1-(3-Aminopyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H11N3O It features a pyridine ring substituted with an amino group at the 3-position and an azetidine ring fused to the pyridine at the 2-position, with a hydroxyl group at the 3-position of the azetidine ring
Preparation Methods
The synthesis of 1-(3-Aminopyridin-2-yl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-aminopyridine, the azetidine ring can be constructed through a series of reactions involving nucleophilic substitution and ring closure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-(3-Aminopyridin-2-yl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridine ring or the azetidine ring.
Substitution: The amino group on the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(3-Aminopyridin-2-yl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 1-(3-Aminopyridin-2-yl)azetidin-3-ol exerts its effects involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, making the compound useful in studying and modulating biological processes .
Comparison with Similar Compounds
1-(3-Aminopyridin-2-yl)azetidin-3-ol can be compared with other similar compounds such as aziridines and other azetidines. These compounds share structural similarities but differ in their ring size and functional groups. For example:
Aziridines: These compounds have a three-membered ring and are known for their high reactivity and use in polymerization reactions.
Properties
IUPAC Name |
1-(3-aminopyridin-2-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-2-1-3-10-8(7)11-4-6(12)5-11/h1-3,6,12H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYGOXOVAPEUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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